molecular formula C18H19ClFN7 B1684474 Falnidamol CAS No. 196612-93-8

Falnidamol

Cat. No. B1684474
M. Wt: 387.8 g/mol
InChI Key: FTFRZXFNZVCRSK-UHFFFAOYSA-N
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Description

Falnidamol is a pyrimido-pyrimidine compound with antitumor activity . It has been used in trials studying the treatment of unspecified adult solid tumors . The molecular formula of Falnidamol is C18H19ClFN7 .


Molecular Structure Analysis

The molecular weight of Falnidamol is 387.8 g/mol . The IUPAC name is 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine . The InChI and Canonical SMILES strings provide a detailed view of the molecule’s structure .


Physical And Chemical Properties Analysis

Falnidamol is a substituted aniline . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

Falnidamol, also known as Ferulic Acid (FA), demonstrates significant antioxidant properties. It is effective in scavenging free radicals and inhibits lipid peroxidation, contributing to its wide range of therapeutic effects against diseases like cancer, diabetes, cardiovascular, and neurodegenerative disorders. FA's antioxidant property is attributed to its phenolic hydroxyl group, which donates electrons to quench free radicals (Srinivasan, Sudheer, & Menon, 2007).

Application in Organic Chemistry

FA has relevance in organic chemistry, particularly in structure elucidation using techniques like Fast Atom Bombardment (FAB) mass spectrometry. This application is crucial for solving structural problems and understanding the properties of various organic compounds (Williams, 1983).

Skin Antiaging and Antioxidant Efficacy

Topical delivery of FA using nanostructured lipid carriers (NLCs) has been explored for sustained antioxidant and antiaging effects. This approach aims to provide efficient skin targeting, hydration, and prolonged antioxidant potential, highlighting its application in dermatological treatments (Ammar, Ghorab, Mostafa, & Ibrahim, 2016).

Chondroprotective Effects

FA exhibits chondroprotective effects, particularly in reducing pro-inflammatory cytokines and metalloproteinase gene expression in hydrogen peroxide-stimulated chondrocytes. This property makes it a potential candidate for treating conditions like osteoarthritis (Chen et al., 2010).

Therapeutic Nano Reagents for Intestinal Health

In the context of intestinal health, FA-derived lignin nanoparticles (FALNP) have been developed as intestinal pH-sensitive drug carriers. These carriers are designed to withstand harsh gastric acid environments and target the intestine for gastrointestinal delivery, especially for inflammatory bowel disease (IBD) treatments (Zhao et al., 2022).

Hormetin for Age-Related Diseases

FA's role as a hormetin for age-related diseases is under investigation. Its potent antioxidant properties and ability to up-regulate cytoprotective enzymes suggest its potential in treating neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. However, further research is needed to establish its efficacy in humans (Barone, Calabrese, & Mancuso, 2009).

Biomedical Data Classification

FA's application extends to the classification of biomedical data using optimized fuzzy adaptive logic networks (FALN), demonstrating its relevance in data analysis and interpretation in the biomedical field (Retnakaran & Pizzi, 2005).

Neuroprotective and Antidepressant-Like Effects

FA exhibits neuroprotective and antidepressant-like effects. It enhances energy production and promotes cell survival, proliferation, energy metabolism, and dopamine synthesis in the brain. This makes FA a promising candidate for treating neurodegenerative diseases and mood disorders (Sasaki, Iwata, Ferdousi, & Isoda, 2019).

Neuroprotection Against Ischemia/Reperfusion Injury

FA is effective in protecting against cerebral ischemia/reperfusion-induced injury. Its antioxidant and anti-apoptotic mechanisms play a significant role in neuroprotection, making it a potential therapeutic agent for cerebral ischemia (Ren et al., 2017).

Safety And Hazards

Falnidamol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048399
Record name Falnidamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falnidamol

CAS RN

196612-93-8
Record name Falnidamol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Falnidamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Falnidamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALNIDAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9 ml of 2N sodium hydroxide solution are added to a mixture of 9 g (0.019 mol) of (4), 81 ml of methanol and 9 ml of THF and the mixture is refluxed for 1 hour. Then 0.45 g of Pd/C (10%) are added and 4.5 ml of formic acid are added dropwise at boiling temperature. The mixture is refluxed for 24 hours, filtered off and evaporated down in vacuo to leave a residue. This is taken up in 90 ml of water and 7.2 ml of conc. hydrobromic acid and combined at ambient temperature with 3.9 ml of hydrogen peroxide (30%). The mixture is stirred for 5 hours at ambient temperature, then the product that crystallises out is filtered off and washed with water. The filter residue is dissolved in methanol, the free base is precipitated by the addition of 30 ml of water and 2N sodium hydroxide solution. Yield: 4.95 g (66%)
Quantity
9 mL
Type
reactant
Reaction Step One
Name
( 4 )
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Five
Quantity
4.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Z Cui, D Li, J Zhao, K Chen - Free Radical Biology and Medicine, 2022 - Elsevier
Non-small-cell lung cancer (NSCLC) is one of the most commonly diagnosed cancers worldwide with limited effective therapies. Cisplatin (DDP), as the first-line treatment, is always …
Number of citations: 11 www.sciencedirect.com
P Sieger, Y Cui, S Scheuerer - European Journal of Pharmaceutical …, 2017 - Elsevier
… Except for two outliers (Falnidamol and Flibanserin, excluded from the calculation of the linear relationship, s. discussion below), a nice correlation between ΔpH perm-sol and human …
Number of citations: 42 www.sciencedirect.com
A Vyas, B Sahu, S Pathania, NK Nandi… - Journal of …, 2023 - Wiley Online Library
Pyrimidine itself or in different fused forms is an important chemical motif for every step of cell life. Alongside, it exists as a key pharmacophoric part in thiamine, alloxan, orotic acid, and …
Number of citations: 2 onlinelibrary.wiley.com
C Cava, G Bertoli, I Castiglioni - Future virology, 2021 - Future Medicine
Aim: SARS-CoV-2, an emerging betacoronavirus, is the causative agent of COVID-19. Currently, there are few specific and selective antiviral drugs for the treatment and vaccines to …
Number of citations: 9 www.futuremedicine.com
D Mahapatra, JA Franzosa, K Roell, MA Kuenemann… - Scientific Reports, 2018 - nature.com
… One notable exception however was our observation that the EGFR agonist falnidamol hydrochloride induced recruitment of RXR both in the presence and absence of co-transfected …
Number of citations: 9 www.nature.com
A Ianevski, R Yao, RM Simonsen, V Myhre, E Ravlo… - bioRxiv, 2022 - biorxiv.org
Broadly effective antiviral therapies must be developed to be ready for clinical trials, which should begin soon after the emergence of new life-threatening viruses. Here, we pave the …
Number of citations: 2 www.biorxiv.org
YO Kewuyemi, PB Njobeh, E Kayitesi, JA Adebiyi… - Journal of Cereal …, 2020 - Elsevier
Ting is a traditional fermented sorghum product mostly eaten in Southern Africa, generally believed to be highly nutritious and rich in health beneficial properties. Although refined …
Number of citations: 27 www.sciencedirect.com
R Mitchell, M Mikolajczak, C Kersten… - Neurobiology of …, 2020 - Elsevier
Effective analgesic treatment for neuropathic pain remains an unmet need, so previous evidence that epidermal growth factor receptor inhibitors (EGFRIs) provide unexpected rapid …
Number of citations: 13 www.sciencedirect.com
A Anon - ALTEX-Alternatives to animal experimentation, 2004 - altex.org
… We used the epithelial growth factor receptor (EGFR) inhibitors BIBU1361, falnidamol and the … We found the following rank order for lethality: BIBU1361 > falnidamol >> BIBU1476. A …
Number of citations: 2 www.altex.org
T Shapira, L Rankine-Wilson, JD Chao… - Frontiers in …, 2020 - frontiersin.org
A screen of a eukaryotic kinase inhibitor library in an established intracellular infection model identified a set of drug candidates enabling intracellular killing of Mycobacterium …
Number of citations: 22 www.frontiersin.org

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